![molecular formula C14H11N3O5 B6485916 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 6212-27-7](/img/structure/B6485916.png)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as N-Isoindolyl-2-pyrrolidin-1-ylacetamide (NIPA), is a novel small molecule that has recently been studied for its potential applications in the field of medicinal chemistry. NIPA was first synthesized in 2015 and has since been studied for its unique properties. NIPA is a heterocyclic compound with a five-membered ring structure composed of an oxygen atom, two nitrogen atoms, and two carbon atoms. NIPA has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for further research and development.
Scientific Research Applications
NIPA has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, NIPA has been studied for its potential applications in the treatment of various diseases such as Alzheimer’s and Parkinson’s diseases. NIPA has also been studied for its potential applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mechanism of Action
The exact mechanism of action of NIPA is not yet fully understood. However, it is believed that NIPA binds to certain receptors in the body, which then activate certain pathways and lead to the desired effects. In particular, NIPA has been found to bind to the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor kappa B (NF-κB) pathways, which have been linked to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
NIPA has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, NIPA has been found to possess anti-diabetic, anti-obesity, and other metabolic effects. NIPA has also been found to possess neuroprotective effects, which may be beneficial in the treatment of Alzheimer’s and Parkinson’s diseases.
Advantages and Limitations for Lab Experiments
NIPA has several advantages for use in laboratory experiments. First, it is a small molecule, which makes it easier to synthesize and manipulate. Second, NIPA has been found to possess a variety of effects, which makes it a promising candidate for further research and development. Finally, NIPA has been found to be stable and non-toxic, which makes it safe for use in laboratory experiments.
However, there are also several limitations to using NIPA in laboratory experiments. First, the exact mechanism of action of NIPA is not yet fully understood, which can make it difficult to predict the effects of using NIPA in different contexts. Second, NIPA is a relatively new compound and has not yet been extensively studied, which can make it difficult to predict the effects of using NIPA in different contexts.
Future Directions
NIPA has a variety of potential applications in the field of medicinal chemistry, and there are many future directions for research and development. First, further research is needed to understand the exact mechanism of action of NIPA and to elucidate the effects of NIPA in different contexts. Second, further research is needed to develop new synthetic methods for producing NIPA. Third, further research is needed to develop new formulations of NIPA for different applications. Fourth, further research is needed to develop new uses for NIPA, such as in the treatment of Alzheimer’s and Parkinson’s diseases. Finally, further research is needed to develop new methods for delivering NIPA to the desired target sites in the body.
Synthesis Methods
NIPA can be synthesized through a multi-step process. First, 2-amino-5-chloropyridine is reacted with ethyl chloroformate to produce 2-chloro-5-ethoxy-2-pyrrolidinone. This is then reacted with N-methyl-2-isoindoline to produce N-methyl-2-isoindolin-5-yl-2-pyrrolidinone. Finally, this compound is reacted with potassium acetate in the presence of a base to yield NIPA.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-10(6-17-11(19)3-4-12(17)20)15-7-1-2-8-9(5-7)14(22)16-13(8)21/h1-2,5H,3-4,6H2,(H,15,18)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFKNWPBNHMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410946 |
Source
|
Record name | F1105-0228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
CAS RN |
6212-27-7 |
Source
|
Record name | F1105-0228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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